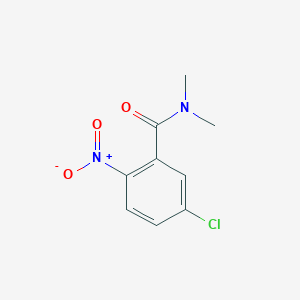

5-Chloro-N,N-dimethyl-2-nitrobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N,N-dimethyl-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c1-11(2)9(13)7-5-6(10)3-4-8(7)12(14)15/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDZDRYXYNKLNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629084 | |

| Record name | 5-Chloro-N,N-dimethyl-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480451-75-0 | |

| Record name | 5-Chloro-N,N-dimethyl-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Synthetic Utility of 5-Chloro-N,N-dimethyl-2-nitrobenzamide

Introduction

5-Chloro-N,N-dimethyl-2-nitrobenzamide is a bespoke chemical entity of significant interest to researchers in the fields of medicinal chemistry and drug development. Its molecular architecture, characterized by a chlorinated and nitrated benzene ring coupled with a tertiary benzamide, offers a versatile scaffold for the synthesis of a variety of more complex molecules. The strategic placement of the chloro, nitro, and dimethylamide functionalities provides multiple avenues for chemical modification, making it a valuable intermediate.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. It is intended to serve as a practical resource for scientists and researchers, offering not only theoretical insights but also actionable experimental protocols. The information presented herein is curated from a synthesis of patent literature and spectroscopic data from analogous compounds, providing a robust framework for the utilization of this compound in research and development endeavors. The primary documented application of this compound is as a key precursor in the synthesis of anthranilamide-based insecticides, such as chlorantraniliprole.[1]

Physicochemical and Spectroscopic Properties

The empirical and predicted physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is derived from supplier information, other values are estimated based on the properties of structurally related compounds.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClN₂O₃ | |

| Molecular Weight | 228.63 g/mol | |

| CAS Number | 480451-75-0 | |

| Appearance | Expected to be a crystalline solid | |

| Boiling Point | 399.4°C at 760 mmHg | Guidechem |

| Flash Point | 195.3°C | Guidechem |

| Solubility | Expected to be soluble in polar organic solvents like DMF and DMSO. |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are critical for the structural elucidation of this compound. A key feature in the proton NMR will be the presence of two distinct singlets for the N-methyl groups due to hindered rotation around the amide C-N bond.[2] This phenomenon is well-documented for N,N-disubstituted benzamides.

Based on data for N,N-dimethyl-2-nitrobenzamide, the following chemical shifts can be predicted for this compound in CDCl₃:[3]

-

¹H NMR (Predicted):

-

Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the range of δ 7.4-7.8 ppm. The proton ortho to the nitro group will be the most deshielded.

-

N-Methyl Protons: Two singlets are expected around δ 2.8-3.2 ppm.

-

-

¹³C NMR (Predicted):

-

Carbonyl Carbon: The amide carbonyl carbon is expected to resonate around δ 168 ppm.[3]

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group will be significantly downfield.

-

N-Methyl Carbons: Two signals are anticipated around δ 35-39 ppm.[3]

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions corresponding to the carbonyl and nitro functional groups.

-

C=O Stretch (Amide): A strong band is expected in the region of 1640-1660 cm⁻¹.

-

N-O Stretch (Nitro): Two strong bands are characteristic of the nitro group: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EIMS) would be expected to show a molecular ion peak (M⁺) at m/z 228, with a characteristic M+2 peak at m/z 230 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

Synthesis and Reactivity

This compound is typically synthesized from its corresponding carboxylic acid, 5-chloro-2-nitrobenzoic acid. The synthesis involves a two-step process: conversion of the carboxylic acid to an acid chloride, followed by amidation with dimethylamine.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from standard procedures for the amidation of benzoic acids.

Materials:

-

5-Chloro-2-nitrobenzoic acid

-

Oxalyl chloride or Thionyl chloride

-

Dimethylformamide (DMF), catalytic amount

-

Dichloromethane (DCM), anhydrous

-

Dimethylamine (2 M solution in THF or as gas)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Acid Chloride Formation: To a solution of 5-chloro-2-nitrobenzoic acid (1.0 eq) in anhydrous DCM at 0°C, add a catalytic amount of DMF. Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The reaction progress can be monitored by the disappearance of the starting material on TLC.

-

Amidation: In a separate flask, dissolve dimethylamine (1.5 eq) and triethylamine (2.0 eq) in anhydrous DCM and cool to 0°C.

-

Slowly add the crude acid chloride solution from step 1 to the dimethylamine solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the nitro group, which is susceptible to reduction. The aromatic ring can also undergo nucleophilic aromatic substitution, although this is less common.

Reduction of the Nitro Group

The most significant reaction of this compound is the reduction of the 2-nitro group to an amine, yielding 2-amino-5-chloro-N,N-dimethylbenzamide.[1] This transformation is a critical step in the synthesis of various bioactive molecules, including the insecticide chlorantraniliprole.[1]

Caption: Key reaction of this compound.

Detailed Experimental Protocol: Nitro Reduction

This protocol is based on common methods for the reduction of aromatic nitro compounds.

Materials:

-

This compound

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water

-

Celite

Procedure:

-

To a suspension of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

-

Heat the reaction mixture to reflux (approximately 80°C) and stir vigorously for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous solution with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield 2-amino-5-chloro-N,N-dimethylbenzamide.

Applications in Research and Drug Development

As highlighted, this compound is a pivotal intermediate in the synthesis of anthranilamide insecticides.[1] The resulting 2-amino-5-chloro-N,N-dimethylbenzamide serves as a building block for constructing the core structure of these active compounds. This makes the parent nitro compound a valuable starting material for agrochemical research and development.

Beyond its role in insecticide synthesis, the structural motifs present in this molecule are of interest in medicinal chemistry. Benzamide derivatives are a well-established class of compounds with a broad range of biological activities. The presence of the reactive nitro group allows for its conversion to an amine, which can then be further functionalized to create libraries of novel compounds for screening in various therapeutic areas.

Safety and Handling

While specific toxicity data for this compound is not available, data from structurally related compounds such as 2-chloro-5-nitrobenzamide and 5-chloro-2-nitrodiphenylamine suggest that it should be handled with care.[4][5] These related compounds are classified as irritants and may cause skin and eye irritation.[4][5] Therefore, it is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile chemical intermediate with a clear application in the synthesis of agrochemicals and potential for use in broader drug discovery programs. This guide has provided a comprehensive overview of its chemical properties, a reliable synthetic protocol, and a key chemical transformation. The predictive spectroscopic data and detailed experimental procedures are intended to empower researchers to confidently incorporate this compound into their synthetic strategies.

References

- Jiangsu Sevencontinent Green Chemical Co Ltd. (2022). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. Google Patents.

- Zhejiang University of Technology. (2012). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. Google Patents.

-

Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.). Retrieved from [Link]

- Nanjing University of Science and Technology. (2013). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. Google Patents.

-

PubChem. 5-Chloro-2-nitrodiphenylamine. Retrieved from [Link]

-

PubChem. 2-Chloro-5-nitrobenzamide. Retrieved from [Link]

-

Reddit. (2021). NMR spectrum of n,n-diethylbenzamidr. Retrieved from [Link]

Sources

- 1. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]

- 2. reddit.com [reddit.com]

- 3. rsc.org [rsc.org]

- 4. 5-Chloro-2-nitrodiphenylamine | C12H9ClN2O2 | CID 117635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-N,N-dimethyl-2-nitrobenzamide (CAS No. 480451-75-0)

This technical guide provides a comprehensive overview of 5-Chloro-N,N-dimethyl-2-nitrobenzamide, a key chemical intermediate in the synthesis of various agrochemicals and potentially in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, handling, and applications.

Introduction and Significance

This compound is a substituted aromatic compound that serves as a versatile building block in organic synthesis. Its structure, featuring a chlorinated nitroaromatic ring and a dimethylamide functional group, offers multiple reaction sites for further chemical modifications. The primary significance of this compound lies in its role as a precursor to more complex molecules, particularly in the agricultural sector. It is a known intermediate in the manufacturing of certain modern insecticides, highlighting its industrial relevance.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety hazards is paramount for the handling and application of any chemical compound.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 480451-75-0 | N/A |

| Molecular Formula | C₉H₉ClN₂O₃ | N/A |

| Molecular Weight | 228.63 g/mol | N/A |

| Appearance | Expected to be a solid, likely crystalline, cream or light yellow in color. | [1] |

| Melting Point | Not explicitly available for this specific compound, but related compounds like 2-chloro-5-nitrobenzoic acid melt at 165-168 °C. | [2] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | N/A |

| Stability | The product is chemically stable under standard ambient conditions (room temperature).[2] | N/A |

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.[1]

-

P280: Wear protective gloves/eye protection/face protection.[2]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[1][2][3][4]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 5-chloro-2-nitrobenzoic acid. The key transformation involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with dimethylamine.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on well-established methods for the synthesis of benzamides from their corresponding benzoic acids.[5][6]

Step 1: Synthesis of 5-Chloro-2-nitrobenzoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chloro-2-nitrobenzoic acid (1.0 eq).

-

Add an excess of thionyl chloride (SOCl₂) (e.g., 3-5 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[7]

-

Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 5-chloro-2-nitrobenzoyl chloride, a yellowish oil or low-melting solid, is typically used in the next step without further purification.

Causality behind Experimental Choices:

-

Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides.[5] The byproducts, HCl and SO₂, are gaseous and easily removed, simplifying the workup.

-

The use of an excess of thionyl chloride ensures the complete conversion of the starting material.

-

A catalytic amount of DMF can facilitate the reaction by forming a Vilsmeier reagent in situ, which is a more potent acylating agent.[7]

Step 2: Synthesis of this compound

-

Dissolve the crude 5-chloro-2-nitrobenzoyl chloride from the previous step in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of dimethylamine (e.g., a 2M solution in THF or as a gas bubbled through the solvent) (1.2-1.5 eq) and a non-nucleophilic base such as triethylamine (TEA) (1.5-2.0 eq) in the same anhydrous solvent.

-

Add the dimethylamine/TEA solution dropwise to the cooled acyl chloride solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Causality behind Experimental Choices:

-

The reaction is performed at 0 °C to control the exothermicity of the reaction between the highly reactive acyl chloride and the amine.

-

Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.

-

Triethylamine is used to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the dimethylamine and driving the reaction to completion.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic Protons (3H): The three protons on the aromatic ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the range of δ 7.5-8.5 ppm. The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the nitro and amide groups, and the chloro substituent.

-

N,N-dimethyl Protons (6H): The six protons of the two methyl groups attached to the nitrogen will likely appear as two distinct singlets in the range of δ 2.8-3.3 ppm due to restricted rotation around the C-N amide bond.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.

-

Aromatic Carbons (6C): Six signals in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group will be significantly downfield.

-

N,N-dimethyl Carbons (2C): Two signals for the methyl carbons in the range of δ 35-40 ppm.

IR (Infrared) Spectroscopy

-

C=O Stretch (Amide): A strong absorption band around 1640-1660 cm⁻¹.

-

N-O Stretch (Nitro group): Two strong absorption bands, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C-Cl Stretch: An absorption band in the fingerprint region, typically around 700-800 cm⁻¹.

MS (Mass Spectrometry)

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 228, with an isotopic peak at m/z 230 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.

-

Fragmentation: Common fragmentation patterns would involve the loss of the dimethylamino group and the nitro group.

Role as a Chemical Intermediate

The primary utility of this compound is as an intermediate in the synthesis of more complex molecules. A key transformation is the reduction of the nitro group to an amine, which opens up a wide range of subsequent chemical modifications.

Reduction to 2-Amino-5-chloro-N,N-dimethylbenzamide

The reduction of the nitro group is a critical step in the synthesis of various agrochemicals.[9][10]

Caption: Reduction of the nitro group to form the corresponding aniline.

This resulting 2-amino-5-chloro-N,N-dimethylbenzamide is a key precursor for the synthesis of insecticides like chlorantraniliprole. The amino group can be further functionalized, for example, by diazotization or acylation, to build more complex molecular architectures.

Potential in Drug Discovery

While the primary application appears to be in agrochemicals, the substituted benzamide scaffold is a common motif in many pharmaceutical agents.[11] The presence of a reactive nitro group and a chlorine atom allows for diverse chemical modifications, making it a potentially valuable starting material for the synthesis of novel bioactive compounds. The nitro group can be a handle for introducing other functionalities or can itself be a pharmacophoric feature in certain drug candidates.[12]

Conclusion

This compound is a valuable chemical intermediate with established importance in the agrochemical industry and potential for applications in drug discovery. A thorough understanding of its synthesis, properties, and safe handling procedures is essential for its effective utilization in research and development. This guide provides a solid foundation of technical knowledge to enable scientists to work with this compound confidently and efficiently.

References

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-4-nitrobenzamide. [Link not available]

- Sigma-Aldrich. (2025). Safety Data Sheet: 2-Chloro-5-nitrobenzoic acid. [Link not available]

- Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-5-nitrobenzoic acid. [Link not available]

- Fisher Scientific. (2025). Safety Data Sheet: N,N-Dimethylbenzamide. [Link not available]

- African Rock Art. (n.d.). 5-Chloro-2-nitrobenzamide. [Link not available]

-

MDPI. (n.d.). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. [Link]

-

MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

- Carl ROTH. (2024). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. [Link not available]

-

Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. [Link]

- Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

- Google Patents. (n.d.). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

-

Taylor & Francis. (n.d.). Benzoyl chloride – Knowledge and References. [Link]

-

ResearchGate. (2025). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. [Link]

-

PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoyl chloride. [Link]

-

PubChem. (n.d.). 5-Chloro-2-nitrobenzoic acid. [Link]

- Google Patents. (n.d.).

- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10), 273-280. [Link not available]

- Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. prepchem.com [prepchem.com]

- 6. CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst - Google Patents [patents.google.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

- 10. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials [mdpi.com]

Physical and chemical properties of 5-Chloro-N,N-dimethyl-2-nitrobenzamide.

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and spectral properties of 5-Chloro-N,N-dimethyl-2-nitrobenzamide. It is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed methodologies and expert insights into the characterization and application of this compound.

Introduction

This compound is a substituted aromatic amide that holds significant potential as a building block in medicinal chemistry and organic synthesis. Its unique combination of a reactive nitro group, a directing chloro substituent, and a dimethylamido moiety makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. The presence of the nitroaromatic scaffold is of particular interest, as many compounds with this feature have demonstrated a range of biological activities.[1] This guide will delve into the core physicochemical properties of this compound, providing a foundation for its effective use in research and development.

Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 480451-75-0 | [2][3] |

| Molecular Formula | C₉H₉ClN₂O₃ | Calculated |

| Molecular Weight | 228.63 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid | Inferred from related compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from related compounds[1] |

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established organic chemistry principles and synthesis of analogous compounds.[4][5] The most logical approach involves the amidation of 5-chloro-2-nitrobenzoic acid.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

-

Acid Chloride Formation: To a solution of 5-chloro-2-nitrobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. The solvent and excess reagent can be removed under reduced pressure to yield the crude 5-chloro-2-nitrobenzoyl chloride.

-

Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent like DCM. In a separate flask, prepare a solution of dimethylamine (2.0-2.5 eq) in the same solvent. Cool the acid chloride solution to 0 °C and add the dimethylamine solution dropwise with vigorous stirring. The reaction is typically allowed to proceed for 1-3 hours at 0 °C and then for an additional 12-16 hours at room temperature.

-

Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess dimethylamine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectral Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is not available, the expected chemical shifts can be predicted based on the analysis of its structural analogue, N,N-dimethyl-2-nitrobenzamide.

¹³C NMR of N,N-dimethyl-2-nitrobenzamide (75 MHz, CDCl₃): δ 168.13, 145.15, 134.71, 133.39, 129.86, 128.25, 124.85, 38.38, 35.05.

For this compound, the introduction of the chloro group at the 5-position is expected to induce shifts in the aromatic region. The carbons ortho and para to the chlorine atom will experience a downfield shift, while the carbon directly attached to the chlorine will show a significant downfield shift. The chemical shifts of the carbonyl carbon and the dimethylamino carbons are expected to be less affected.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Amide) | ~1640 |

| N-O (Nitro, asymmetric) | ~1530 |

| N-O (Nitro, symmetric) | ~1350 |

| C-N (Amide) | ~1300-1200 |

| C-Cl | ~800-600 |

Data inferred from spectral data of N,N-dimethyl-2-nitrobenzamide and other substituted benzamides.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z 228.03, and the [M+2]⁺ peak at m/z 230.03 with an intensity of approximately one-third of the [M]⁺ peak, which is characteristic of the isotopic abundance of chlorine.

Safety and Handling

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1]

-

Precautionary Statements:

-

Prevention: Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1][6]

-

Response:

-

IF ON SKIN: Wash with plenty of soap and water.[1]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[1]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[1]

-

Applications in Drug Discovery and Development

Nitroaromatic compounds, including nitrobenzamides, have been investigated for a variety of therapeutic applications.[1] The nitro group can act as a bio-reducible functionality, which can be selectively reduced in hypoxic environments, a characteristic of solid tumors. This makes such compounds interesting candidates for the development of hypoxia-activated prodrugs.

Furthermore, the benzamide scaffold is a common feature in many biologically active molecules. The specific substitution pattern of this compound provides multiple points for diversification, allowing for the generation of compound libraries for screening against various biological targets. The chloro and nitro groups can be subjected to various chemical transformations to introduce new functionalities and modulate the physicochemical and pharmacological properties of the resulting molecules.

Caption: Potential applications of this compound in drug discovery.

Conclusion

This compound is a chemical entity with considerable potential for application in synthetic and medicinal chemistry. This guide has provided a detailed overview of its known and predicted properties, a plausible synthetic route, and insights into its potential applications. As with any chemical compound, researchers are advised to conduct their own characterization and safety assessments before use. The information presented herein serves as a foundational resource to facilitate further research and development involving this versatile molecule.

References

-

Pais, J. P., Antoniuk, O., Pires, D., Delgado, T., Fortuna, A., Costa, P. J., Anes, E., & Constantino, L. (2021). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals, 14(3), 253. [Link]

- Thermo Fisher Scientific. (2025).

- Thermo Fisher Scientific. (2025).

- BenchChem. (2025). Synthesis Pathway of 5-Amino-N,N-dimethyl-2-(2-cyanophenoxy)benzamide (5-AMAM-2-CP): A Technical Guide.

- Google Patents. (2021). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. (CN111517975B).

-

PubChem. (n.d.). 5-Dimethyl-amino-N,N-dimethyl-2-nitro-benzamide. Retrieved from [Link]

- RSC Publishing. (2022). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite.

- Sigma-Aldrich. (2025).

-

Beijing Innochem Science & Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

- Benchchem. (2025). Application of 2-Chloro-N-quinolin-5-yl-benzamide Derivatives in Drug Discovery: A Focus on Anticancer Properties.

- Benchchem. (2025). Application Notes and Protocols: N-(2-chloroacetyl)-3-nitrobenzamide in Drug Discovery.

- Google Patents. (2021). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. (CN111517975B).

Sources

- 1. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound - CAS:480451-75-0 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. 5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Chloro-N,N-dimethyl-2-nitrobenzamide: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-N,N-dimethyl-2-nitrobenzamide is a substituted aromatic amide that holds significance as a potential intermediate in the synthesis of various organic compounds, including those with pharmaceutical interest. Its structure, characterized by a chlorinated and nitrated benzene ring coupled with a dimethylated amide functional group, imparts specific chemical reactivity and physical properties that are of interest to medicinal and synthetic chemists. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic approaches for this compound, offering valuable insights for its application in research and development.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical compound lies in a thorough characterization of its molecular structure and physical attributes.

The molecular formula for this compound is C₉H₉ClN₂O₃. Based on the atomic weights of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Chlorine: 35.453 u, Nitrogen: 14.007 u, Oxygen: 15.999 u), the molecular weight can be calculated.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉ClN₂O₃ | [1] |

| Molecular Weight | 228.63 g/mol | Calculated |

| CAS Number | 480451-75-0 | [1] |

| Boiling Point | 399.4°C at 760 mmHg | [1] |

| Flash Point | 195.3°C | [1] |

The structure of this compound is depicted below, illustrating the spatial arrangement of the chloro, nitro, and N,N-dimethylcarboxamido groups on the benzene ring.

Caption: 2D structure of this compound.

Synthetic Pathways

While a direct, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from the preparation of structurally similar compounds, particularly its reduced form, 2-amino-5-chloro-N,3-dimethylbenzamide, a key intermediate for the insecticide chlorantraniliprole.[2][3][4][5]

A logical synthetic approach would involve the amidation of a suitable carboxylic acid precursor. The synthesis could commence from 5-chloro-2-nitrobenzoic acid.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Acid Chloride Formation: 5-Chloro-2-nitrobenzoic acid would be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (DCM) or toluene, with a catalytic amount of N,N-dimethylformamide (DMF). This reaction converts the carboxylic acid to the more reactive acyl chloride.

-

Amidation: The resulting 5-chloro-2-nitrobenzoyl chloride would then be reacted with dimethylamine ((CH₃)₂NH). This is typically performed in a suitable solvent and in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction mixture would then be worked up and the crude product purified, likely through recrystallization or column chromatography, to yield this compound.

This synthetic strategy is a standard and reliable method for the preparation of N,N-disubstituted benzamides.

Spectroscopic Characterization

¹H NMR Spectroscopy:

-

Aromatic Protons: The three protons on the benzene ring would appear as a complex multiplet or as distinct doublets and a doublet of doublets in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing effects of the nitro and chloro groups would shift these protons downfield.

-

N-Methyl Protons: The two methyl groups attached to the nitrogen atom would likely appear as two singlets due to restricted rotation around the amide C-N bond, a common feature in N,N-dimethylamides. These signals would be expected in the range of δ 2.8-3.2 ppm.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: The amide carbonyl carbon would exhibit a characteristic signal in the downfield region of the spectrum, typically around δ 165-170 ppm.[7]

-

Aromatic Carbons: The six aromatic carbons would produce signals in the range of δ 120-150 ppm. The carbons directly attached to the electron-withdrawing nitro and chloro groups would be significantly shifted.

-

N-Methyl Carbons: The carbons of the two N-methyl groups would appear as distinct signals in the aliphatic region, generally between δ 35-40 ppm.[7]

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong absorption band corresponding to the amide carbonyl stretch is expected around 1640 cm⁻¹.[6]

-

N-O Stretches: The nitro group would show two characteristic strong absorption bands: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.[6]

-

C-Cl Stretch: A moderate absorption in the fingerprint region (below 800 cm⁻¹) would be indicative of the C-Cl bond.

Applications in Drug Discovery and Development

Benzamide derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[9] While specific applications of this compound are not widely reported, its structural motifs suggest potential areas of investigation.

The nitroaromatic scaffold is present in some antimicrobial and anticancer agents.[10][11] Furthermore, the reduction of the nitro group to an amine provides a synthetic handle for further functionalization, opening avenues for the creation of diverse chemical libraries for high-throughput screening.

The primary significance of this compound currently lies in its potential as a precursor for more complex molecules. As mentioned, the corresponding 2-amino derivative is a crucial building block for chlorantraniliprole, highlighting the importance of nitro-containing intermediates in the synthesis of agrochemicals and, by extension, potentially pharmaceuticals.[4][5] The chloro and N,N-dimethylamide functionalities also offer sites for modification to explore structure-activity relationships in drug design programs.

Conclusion

This compound is a chemical entity with well-defined structural and physicochemical properties. While not a final drug product itself, its importance as a synthetic intermediate is noteworthy. A clear understanding of its molecular structure, plausible synthetic routes, and expected spectroscopic signatures provides a solid foundation for researchers and scientists to utilize this compound effectively in the development of new chemical entities with potential therapeutic applications. The principles and data presented in this guide serve as a valuable resource for those working in the fields of organic synthesis and medicinal chemistry.

References

- An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide.

- Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

-

Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Available at: [Link].

-

Calculator.net. Molecular Weight Calculator (Molar Mass). Available at: [Link].

-

PubChem. 2-Chloro-5-nitrobenzamide. Available at: [Link].

- Google Patents. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

- Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

- Google Patents. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

- Google Patents. Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

- Google Patents. CN108329211A - The preparation method of 5- chloro-2-nitroanilines.

-

Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link].

-

NIST WebBook. 5-Chloro-2-nitrobenzoic acid. Available at: [Link].

-

Supporting Information List of Contents 1H and 13C NMR Spectra of Products: 2-10. Available at: [Link].

-

PubChem. 2-Amino-5-Chloro-N,3-Dimethylbenzamide. Available at: [Link].

-

PubMed. 5-Dimethyl-amino-N,N-dimethyl-2-nitro-benzamide. Available at: [Link].

-

Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link].

-

NIST WebBook. Benzamide, N,N-dimethyl-. Available at: [Link].

-

IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. Available at: [Link].

-

ResearchGate. The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Available at: [Link].

Sources

- 1. ekwan.github.io [ekwan.github.io]

- 2. selleckchem.com [selleckchem.com]

- 3. Molecular Weight Calculator [calculatorsoup.com]

- 4. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

- 5. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. Benzamide, 2-chloro-N,N-dimethyl- | C9H10ClNO | CID 81012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5-Chloro-2-nitrobenzaldehyde(6628-86-0) IR Spectrum [chemicalbook.com]

A Technical Guide to the Spectral Analysis of 5-Chloro-N,N-dimethyl-2-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the expected spectral characteristics of 5-Chloro-N,N-dimethyl-2-nitrobenzamide. In the absence of extensive, publicly available experimental data for this specific molecule, this document leverages established principles of spectroscopy and comparative data from analogous structures to predict its spectral behavior. The methodologies outlined herein are designed to be self-validating, providing a robust framework for researchers engaged in the synthesis, identification, and characterization of this and related compounds.

Molecular Structure and Predicted Spectroscopic Features

This compound is a substituted aromatic compound with key functional groups that give rise to distinct spectroscopic signatures. Understanding the interplay of the chloro, nitro, and N,N-dimethylbenzamide moieties is crucial for accurate spectral interpretation.

Diagram of the Molecular Structure of this compound:

Caption: A generalized workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |

| C=O (Amide) | 1630 - 1660 | Stretch | The electronic environment of the amide carbonyl influences its stretching frequency. |

| N-O (Nitro) | 1510 - 1550 | Asymmetric Stretch | The nitro group exhibits two characteristic stretching vibrations. [1] |

| N-O (Nitro) | 1340 - 1380 | Symmetric Stretch | The symmetric stretch appears at a lower frequency than the asymmetric stretch. [1] |

| C-N (Amide) | 1250 - 1300 | Stretch | Characteristic stretching vibration of the amide C-N bond. |

| C-Cl (Aromatic) | 1000 - 1100 | Stretch | The C-Cl stretch in aromatic compounds typically appears in this region. |

| C-H (Aromatic) | 3000 - 3100 | Stretch | Characteristic C-H stretching for aromatic rings. |

| C-H (Methyl) | 2850 - 3000 | Stretch | Typical C-H stretching for the N-methyl groups. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) method is often preferred due to its simplicity. A small amount of the solid sample is placed directly on the ATR crystal. [1]Alternatively, a KBr pellet can be prepared.

-

Data Acquisition :

-

Record a background spectrum of the clean ATR crystal or KBr pellet.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The instrument software will automatically subtract the background spectrum.

-

-

Data Analysis : Analyze the resulting spectrum for the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrum

-

Molecular Ion (M⁺) : The molecular weight of this compound (C₉H₉ClN₂O₃) is approximately 228.63 g/mol . The mass spectrum should show a molecular ion peak at m/z 228.

-

Isotopic Pattern : Due to the presence of chlorine, an isotopic peak (M+2) at m/z 230 with an intensity of about one-third of the molecular ion peak is expected, which is characteristic of a molecule containing one chlorine atom.

-

Fragmentation : Common fragmentation patterns for benzamides include the loss of the dimethylamino group and cleavage of the amide bond.

Conclusion

The spectral data for this compound can be reliably predicted based on its chemical structure and by comparison with analogous compounds. This guide provides a robust framework for researchers to acquire, interpret, and validate the spectral data for this molecule. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reproducible data, which is fundamental for scientific integrity in drug development and chemical research.

References

-

Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

Sources

A Technical Guide to the Biological Activities of Nitrobenzamide Derivatives: Mechanisms, Applications, and Evaluation Protocols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzamide scaffold is a privileged structure in medicinal chemistry, integral to numerous approved therapeutic agents. The strategic introduction of a nitro group onto this framework gives rise to nitrobenzamide derivatives, a chemical class demonstrating a remarkable spectrum of biological activities. These compounds have emerged as potent agents in oncology, infectious disease, and inflammatory research. Their mechanisms of action are diverse, ranging from enzyme inhibition to the disruption of critical cellular structures. This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and significant biological activities of nitrobenzamide derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiparasitic properties. We further provide detailed, field-proven experimental protocols for their biological evaluation and synthesize the information through logical diagrams to empower researchers in the exploration and development of this promising class of molecules.

Introduction: The Nitro Group as a Bioactive Modifier

The versatility of the benzamide core structure allows for extensive chemical modification to modulate its pharmacokinetic and pharmacodynamic properties. The addition of a nitro (NO₂) group, a strong electron-withdrawing moiety, profoundly alters the molecule's electronic distribution, polarity, and steric profile. This modification can enhance binding affinity to biological targets, introduce novel mechanisms of action, and unlock therapeutic potential not seen in the parent benzamide.[1] Research has shown that nitrobenzamide derivatives are active against a wide array of diseases, establishing them as a focal point for drug discovery programs worldwide. This guide will delve into the core science behind these activities, bridging the gap between chemical structure and biological function.

Core Chemistry and Structure-Activity Relationships (SAR)

The biological activity of nitrobenzamide derivatives is intricately linked to their chemical architecture. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective compounds.

-

The Nitro Group (NO₂): The position and number of nitro groups are critical. For instance, in certain antimycobacterial derivatives, the presence of a strong electron-withdrawing group like NO₂ at the C-5 position of the core is essential for potent activity.[2] Similarly, molecular docking studies for anti-inflammatory activity have shown that an optimal number and orientation of nitro groups enhance binding to enzymes like inducible nitric oxide synthase (iNOS).[3][4]

-

The Amide Linkage (-CONH-): This linker region is crucial for establishing key interactions, such as hydrogen bonds, with target proteins. Modifications to the amide nitrogen with various substituents can alter selectivity and potency.

-

Aromatic Ring Substituents: Beyond the nitro group, other substituents (e.g., halogens, hydroxyls, methoxy groups) on the phenyl ring can fine-tune the molecule's activity, selectivity, and pharmacokinetic properties.[5][6] For example, the presence of a good leaving group like a chloride or bromide at the benzylic position in some nitroaromatic compounds suggests an alkylating mechanism of action for their anticancer effects.[7][8]

The logical relationship between these structural components and the resulting biological activity is a cornerstone of medicinal chemistry exploration for this class.

Caption: Logical flow of Structure-Activity Relationships (SAR).

Major Biological Activities & Mechanisms of Action

Nitrobenzamide derivatives exhibit a diverse portfolio of biological activities, each underpinned by specific molecular mechanisms.

Anticancer Activity

This class of compounds has shown significant promise in oncology, acting through several distinct mechanisms to induce cancer cell death.[9]

-

Mechanism 1: Histone Deacetylase (HDAC) Inhibition: Many benzamide derivatives are known class I HDAC inhibitors.[10][11] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of tumor suppressor genes. By inhibiting HDACs, nitrobenzamide derivatives promote a more open chromatin structure, allowing for the expression of genes that trigger cell cycle arrest and apoptosis.[12][13] This mechanism is a validated and critical target in cancer therapy.[12]

Caption: Pathway of HDAC inhibition by nitrobenzamide derivatives.

-

Mechanism 2: PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand DNA breaks. Some nitrobenzimidazole derivatives have been identified as potent PARP inhibitors.[14] In cancer cells with existing DNA repair defects (e.g., BRCA mutations), inhibiting PARP leads to the accumulation of DNA damage, synthetic lethality, and targeted cell death.[14]

-

Mechanism 3: Disruption of Microtubule Dynamics: Certain nitrobenzamide derivatives exert their cytotoxic effects by interfering with tubulin polymerization.[9] Microtubules are essential for forming the mitotic spindle during cell division. By disrupting their dynamics, these compounds halt mitosis and induce apoptosis in rapidly proliferating cancer cells.[9]

Table 1: Representative Anticancer Activity of Nitrobenzamide Derivatives

| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound 6 | A549 (Lung) | IC₅₀ | 28 nM | [14] |

| Compound 3 | K562 (Leukemia) | PARP Inhibition IC₅₀ | 0.05 µM | [14] |

| Compound 4a | HCT-116 (Colon) | GI₅₀ | 1.904 µM | [15] |

| Compound 4a | MDA-MB-435 (Melanoma) | GI₅₀ | 2.111 µM | [15] |

| Compound 24 | Ehrlich Solid Tumor | In vivo effect | Significant antitumor effect |[7][8] |

Antimicrobial Activity

Nitrobenzamide derivatives have demonstrated broad-spectrum activity against various pathogens.

-

Antibacterial and Antifungal: Numerous studies report the synthesis of novel nitrobenzamide derivatives, such as Schiff bases, with significant activity against both Gram-positive (e.g., B. cereus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal strains.[16][17][18]

-

Antimycobacterial: A critical area of research is in tuberculosis treatment. Novel nitrobenzamides have been designed that show excellent activity (MIC < 0.016 μg/mL) against drug-sensitive and drug-resistant Mycobacterium tuberculosis (MTB) strains, making them promising leads for new anti-TB drugs.[2]

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases. Nitrobenzamide derivatives can modulate inflammatory pathways.

-

Mechanism: iNOS and Cytokine Suppression: Certain derivatives have been shown to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages in a dose-dependent manner.[3][4] This is achieved by downregulating the expression of the iNOS enzyme at both the mRNA and protein levels. Furthermore, these compounds can significantly suppress the expression of pro-inflammatory mediators like COX-2, IL-1β, and TNF-α, highlighting their potential as multi-potent anti-inflammatory agents.[3][4]

Antiparasitic Activity

Nitro-containing compounds have a long history as antiparasitic agents. Derivatives of nitrobenzamide and related nitroaromatics are active against several parasites.

-

Targets: Research has shown efficacy against parasites such as Trypanosoma cruzi (causes Chagas disease), Leishmania mexicana, and Giardia lamblia.[19][20][21] The mechanism often involves the generation of reactive oxygen species (ROS) that are toxic to the parasites.[21] The development of nitroimidazole carboxamides, for example, has yielded compounds with potent activity against metronidazole-resistant Giardia strains.[20]

Methodologies for Biological Evaluation

To validate the therapeutic potential of newly synthesized nitrobenzamide derivatives, a systematic workflow employing a series of robust in vitro assays is essential.

Caption: General workflow for the biological evaluation of compounds.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: This assay quantifies the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the nitrobenzamide derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Protect the plate from light.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Self-Validation: The results are validated by the clear dose-response curve and the expected high and low viability in the vehicle and positive control wells, respectively. Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value.

Protocol 2: In Vitro Antimicrobial Screening (Broth Microdilution)

Causality: This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative measure of a compound's potency.

Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the nitrobenzamide derivative in the broth.

-

Inoculation: Add an equal volume of the prepared inoculum to each well.

-

Controls (Self-Validation):

-

Growth Control: Well with inoculum but no compound.

-

Sterility Control: Well with broth only (no inoculum, no compound).

-

Positive Control: Well with inoculum and a known antibiotic (e.g., Streptomycin[17]).

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Challenges and Future Directions

Despite their promise, the development of nitrobenzamide derivatives is not without challenges.

-

Toxicity and Mutagenicity: Nitroaromatic compounds are often flagged as potential mutagens.[6][22] Therefore, early-stage toxicological screening is crucial to ensure the safety profile of lead candidates.

-

Selectivity: Achieving isoform-selective inhibition (e.g., for specific HDACs) is a significant challenge.[23][24] Lack of selectivity can lead to off-target effects and adverse reactions.[10]

-

In Vivo Efficacy: Promising in vitro activity must translate to in vivo efficacy. Future work must focus on optimizing pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, Excretion) and conducting rigorous studies in animal models of disease.[7][8]

The future of nitrobenzamide research lies in the use of computational tools for rational design, the development of isoform-selective inhibitors, and the exploration of combination therapies to enhance efficacy and overcome resistance.[13]

Conclusion

Nitrobenzamide derivatives represent a versatile and highly active class of compounds with significant therapeutic potential across oncology, infectious diseases, and inflammatory conditions. Their diverse mechanisms of action, from epigenetic modulation via HDAC inhibition to direct antimicrobial effects, provide multiple avenues for drug development. A thorough understanding of their structure-activity relationships, coupled with robust biological evaluation protocols, is essential for advancing these promising molecules from the laboratory to the clinic. Continued interdisciplinary research will undoubtedly unlock the full potential of this important chemical scaffold.

References

- The Rising Potential of Nitrobenzamide Derivatives in Therapeutic Applications: A Technical Guide. (n.d.). Benchchem.

- Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. (n.d.). International Journal of Pharmacy and Biological Sciences.

- Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents. (n.d.). PubMed.

- In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. (n.d.). Oriental Journal of Chemistry.

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Preprints.org.

- Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. (n.d.). SpringerLink.

- Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. (2015). ResearchGate.

- Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (2017). PubMed.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC.

- 6-Nitrobenzimidazole derivatives: Potential phosphodiesterase inhibitors: Synthesis and structure–activity relationship. (2011). ResearchGate.

- Examples of nitroaromatic compounds in clinical trials as antitumor agents. (n.d.). ResearchGate.

- Nifuroxazide and 4-Hydroxybenzhydrazone Derivatives as New Antiparasitic (Trypanosoma cruzi and Leishmania mexicana) and Anti-Mycobacterium tuberculosis Agents. (n.d.). MDPI.

- Synthesis of nitroaromatic compounds as potential anticancer agents. (2015). PubMed.

- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI.

- Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. (2015). ResearchGate.

- Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022). NIH.

- Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (2017). ResearchGate.

- Histone Deacetylase Inhibitors: A Prospect in Drug Discovery. (n.d.). Dovepress.

- N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. (2023). PubMed.

- Structure–Activity Relationships in Nitro-Aromatic Compounds. (n.d.). ResearchGate.

- Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. (n.d.). NIH.

- New derivatives of 6-nitrocoumarin-3-thiosemicarbazone exhibit improved antiparasitic activity in the placenta against Trypanosoma cruzi and Toxoplasma gondii. (n.d.). PMC.

- Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. (2020). NIH.

- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). NIH.

- Discovery of meta-sulfamoyl N-hydroxybenzamides as HDAC8 selective inhibitors. (2018). PubMed.

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]

- 3. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. turkjps.org [turkjps.org]

- 11. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ijpbs.com [ijpbs.com]

- 17. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]

- 18. nanobioletters.com [nanobioletters.com]

- 19. mdpi.com [mdpi.com]

- 20. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. New derivatives of 6-nitrocoumarin-3-thiosemicarbazone exhibit improved antiparasitic activity in the placenta against Trypanosoma cruzi and Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Discovery of meta-sulfamoyl N-hydroxybenzamides as HDAC8 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of 5-Chloro-N,N-dimethyl-2-nitrobenzamide: A Versatile Synthetic Hub

Abstract

5-Chloro-N,N-dimethyl-2-nitrobenzamide is a strategically functionalized aromatic compound poised for significant application in synthetic and medicinal chemistry. While not extensively characterized as a standalone bioactive agent, its true value lies in its capacity to serve as a versatile synthetic intermediate. The orthogonal reactivity of its three key functional groups—the nitro, chloro, and dimethylamide moieties—provides researchers with a powerful toolkit for molecular elaboration. This guide details the chemical properties of this compound, explores its known role as a precursor in agrochemical synthesis, and elucidates its broader potential in the development of novel heterocyclic scaffolds, chemical probes, and compound libraries for drug discovery. We provide detailed mechanistic insights, step-by-step experimental protocols for key transformations, and workflow diagrams to empower researchers in leveraging this compound's full synthetic potential.

Compound Profile and Physicochemical Properties

This compound is a crystalline solid at room temperature. Its structure is defined by a benzene ring substituted with a chloro group and a dimethylbenzamide group at the 1, 3, and 4 positions, respectively, and a nitro group ortho to the amide. This specific arrangement of electron-withdrawing groups (nitro, chloro) and the tertiary amide significantly influences the molecule's reactivity and electronic properties.

}

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

| CAS Number | 480451-75-0 | [1] |

| Molecular Formula | C₉H₉ClN₂O₃ | [1] |

| Molecular Weight | 228.63 g/mol | [1] |

| Boiling Point | 399.4°C at 760 mmHg | [1] |

| Flash Point | 195.3°C | [1] |

| Refractive Index | 1.579 | [1] |

Core Application: A Gateway to High-Value Agrochemicals

The most prominent documented application of this compound is as a key intermediate in the synthesis of potent insecticides. Specifically, its derivative, 2-amino-5-chloro-N,3-dimethylbenzamide, is a crucial building block for Chlorantraniliprole, a novel insecticide developed by DuPont.[2][3] This underscores the industrial relevance of the title compound.

The synthetic value proposition is clear: the nitro group serves as a masked amine. Its reduction is a critical step, transforming the electronic properties of the aromatic ring and enabling subsequent cyclization or coupling reactions. Patent literature describes various methods for this transformation, establishing a robust foundation for its use in large-scale production.[4][5]

Expanding Research Horizons: A Triad of Reactive Sites

Beyond its established role, this compound offers three distinct points for chemical modification, making it an ideal scaffold for generating molecular diversity in a research setting.

The Nitro Group: A Precursor to Heterocyclic Scaffolds

The reduction of the aromatic nitro group is arguably the most powerful transformation for this molecule. This conversion to a primary aniline (2-amino-5-chloro-N,N-dimethylbenzamide) opens a gateway to a vast array of heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry.[6][7]

Causality of Experimental Choice: The choice of reducing agent is critical. Catalytic hydrogenation (e.g., H₂/Pd-C or Raney Nickel) is highly efficient but may be incompatible with other reducible functional groups.[8] For substrates with sensitive functionalities, chemical reducing agents like tin(II) chloride (SnCl₂) or iron powder in acidic media offer greater chemoselectivity.[8] These methods are particularly valuable in research settings where preserving molecular complexity is paramount.

The resulting ortho-amino-benzamide is a classic precursor for:

-

Quinazolinones: Condensation with aldehydes or carboxylic acid derivatives.

-

Benzodiazepines: Reaction with α-haloketones followed by cyclization.[9]

-

Benzimidazoles: Cyclization with various one-carbon synthons.

}

The Chloro Group: A Handle for Cross-Coupling

The chlorine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.[10] This allows for the introduction of a wide range of substituents, profoundly altering the steric and electronic properties of the scaffold.

Causality of Experimental Choice: Suzuki-Miyaura coupling is often a preferred method due to the commercial availability of a vast library of boronic acids and the reaction's high functional group tolerance.[11] Buchwald-Hartwig amination provides a direct route to introduce substituted amines, which are key pharmacophores in many drug candidates. The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions, especially given the presence of the potentially coordinating amide and nitro groups.

Potential transformations include:

-

Suzuki-Miyaura Coupling: Introduction of aryl, heteroaryl, or vinyl groups.

-

Buchwald-Hartwig Amination: Formation of C-N bonds with various amines.

-

Sonogashira Coupling: Introduction of alkyne functionalities for further elaboration (e.g., click chemistry).

-

Heck Reaction: Vinylation of the aromatic ring.

The ability to perform these modifications either before or after nitro group reduction provides significant strategic flexibility in the design of synthetic routes.

The Nitro Group as a Coupling Partner

Recent advances in catalysis have shown that the nitro group itself can be used directly in cross-coupling reactions, a process known as denitrative coupling.[12][13] This emerging strategy avoids the need for a separate reduction step and offers a novel disconnection approach for synthetic planning. Using specialized palladium catalysts, the Ar-NO₂ bond can undergo oxidative addition, enabling coupling with boronic acids (Suzuki type) or amines (Buchwald-Hartwig type).[12] This represents a cutting-edge application for nitroaromatic compounds like this compound in exploratory synthesis.

}

Experimental Protocols

The following protocols are provided as validated starting points for key transformations. Researchers should perform reactions on a small scale to optimize conditions for their specific substrate derivatives.

Protocol 1: Chemoselective Reduction of the Nitro Group

This protocol uses iron powder in the presence of an electrolyte, a classic and reliable method for reducing aromatic nitro groups without affecting halides or amides.[14]

Materials:

-

This compound

-

Iron powder (<100 mesh)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Celite®

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

-

Add a solvent mixture of ethanol and water (e.g., 4:1 v/v) to create a suspension (approx. 0.2 M).

-

Add iron powder (5.0 eq) and ammonium chloride (5.0 eq) to the suspension.

-

Heat the reaction mixture to reflux (approx. 80 °C) and stir vigorously. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous solution with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-